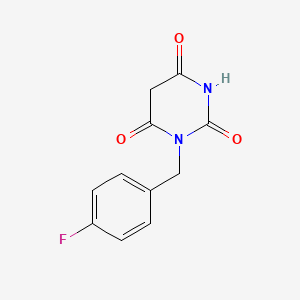![molecular formula C14H17NO3S2 B5120561 N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide](/img/structure/B5120561.png)
N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide, also known as Fmes, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. Fmes has been found to exhibit various biochemical and physiological effects, making it a useful tool for studying different biological processes.
Wirkmechanismus
The mechanism of action of N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide involves its interaction with the active site of carbonic anhydrase enzymes, leading to the inhibition of their activity. N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide binds to the zinc ion present in the active site of the enzyme, preventing the binding of carbon dioxide and the subsequent formation of bicarbonate ions. This results in the disruption of various physiological processes that are dependent on carbonic anhydrase activity.
Biochemical and Physiological Effects:
N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide has been found to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, anti-inflammatory properties, and anticancer activity. It has also been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes, making it a useful tool for studying different physiological processes that are dependent on these enzymes. However, N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide in scientific research. One potential direction is the development of new carbonic anhydrase inhibitors based on the structure of N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide. Another direction is the investigation of the potential use of N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide as an antimicrobial agent. Additionally, the use of N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide in the development of new anticancer agents and anti-inflammatory drugs is an area of active research.
Synthesemethoden
The synthesis of N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide involves a series of chemical reactions that require specific reagents and conditions. One of the commonly used methods for synthesizing N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide is the reaction between 4-methylbenzenesulfonyl chloride and 2-mercaptoethylfuran in the presence of a base catalyst. The resulting product is then treated with ammonia to obtain N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against carbonic anhydrase enzyme isoforms, which are involved in various physiological processes such as acid-base balance, bone resorption, and fluid secretion. N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells and exhibit anti-inflammatory properties.
Eigenschaften
IUPAC Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S2/c1-12-4-6-14(7-5-12)20(16,17)15-8-10-19-11-13-3-2-9-18-13/h2-7,9,15H,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARYZEKPHMQMHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(Furan-2-ylmethyl)sulfanyl]ethyl}-4-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5120488.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5120509.png)

![1-(5-bromo-2-thienyl)-2-[(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5120526.png)

![2-(4-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B5120536.png)
![2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5120542.png)

![N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5120563.png)
![sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate](/img/structure/B5120565.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5120581.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(8-quinolinylmethyl)-4-piperidinol](/img/structure/B5120588.png)
![4-methoxy-3,7,7-trimethylbicyclo[4.1.0]hept-3-yl 3,5-dinitrobenzoate](/img/structure/B5120591.png)